molecular formula C6H14MgO4 B12063834 magnesium;2-methoxyethanolate

magnesium;2-methoxyethanolate

Cat. No.: B12063834
M. Wt: 174.48 g/mol
InChI Key: YXOSSQSXCRVLJY-UHFFFAOYSA-N
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Description

Magnesium;2-methoxyethanolate is a chemical compound that consists of magnesium ions coordinated with 2-methoxyethanol ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;2-methoxyethanolate can be synthesized through the reaction of magnesium metal with 2-methoxyethanol. The reaction typically involves heating magnesium turnings in 2-methoxyethanol under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

Mg+2CH3OCH2CH2OHMg(OCH2CH2OCH3)2+H2\text{Mg} + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Mg(OCH}_2\text{CH}_2\text{OCH}_3)_2 + \text{H}_2 Mg+2CH3​OCH2​CH2​OH→Mg(OCH2​CH2​OCH3​)2​+H2​

The reaction is usually carried out at elevated temperatures to ensure complete dissolution of magnesium and formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient methods such as microwave-assisted synthesis or hydrothermal techniques. These methods can enhance the reaction rate and yield by providing uniform heating and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methoxyethanolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, acids, and other ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and ensure the formation of the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various magnesium complexes .

Mechanism of Action

The mechanism by which magnesium;2-methoxyethanolate exerts its effects involves the coordination of magnesium ions with 2-methoxyethanol ligands. This coordination influences the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other biomolecules, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Magnesium;2-methoxyethanolate can be compared with other magnesium compounds, such as:

Uniqueness

This compound is unique due to its specific coordination with 2-methoxyethanol, which imparts distinct chemical properties and reactivity compared to other magnesium compounds. Its ability to form complexes and participate in various chemical reactions makes it valuable in research and industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for magnesium 2-methoxyethanolate, and how do reaction conditions influence purity?

Magnesium 2-methoxyethanolate is synthesized via alkoxide formation, typically by reacting magnesium metal or magnesium hydride with 2-methoxyethanol under anhydrous conditions. Critical parameters include:

  • Solvent choice : Tetrahydrofuran (THF) or diethyl ether is preferred to stabilize the alkoxide intermediate .
  • Temperature control : Exothermic reactions require cooling to prevent decomposition.
  • Moisture exclusion : Use of Schlenk lines or gloveboxes is essential to avoid hydrolysis . Purity is assessed via elemental analysis and titrimetric methods for active magnesium content.

Q. Which spectroscopic and analytical techniques are optimal for characterizing magnesium 2-methoxyethanolate?

  • FT-IR : Identifies characteristic Mg-O stretching vibrations (~400–500 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .
  • NMR (¹H, ¹³C) : Limited utility due to paramagnetic broadening but can resolve methoxy and ethoxide protons in deuterated solvents like THF-d₈.
  • X-ray diffraction : Resolves crystal structure and coordination geometry (e.g., tetrahedral vs. octahedral) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability and decomposition pathways .

Advanced Research Questions

Q. How does magnesium 2-methoxyethanolate compare to other metal alkoxides (e.g., sodium, potassium) in nucleophilic substitution reactions?

Magnesium 2-methoxyethanolate exhibits lower nucleophilicity compared to lighter alkali metal analogs (e.g., sodium/potassium salts) due to stronger Mg-O bonds. Key differences include:

  • Reaction rate : Slower kinetics in SN² reactions, requiring elevated temperatures or catalytic activation .
  • Solubility : Poor solubility in polar aprotic solvents (e.g., DMF) compared to sodium analogs, necessitating solvent optimization .
  • Byproduct formation : Less prone to side reactions (e.g., elimination) in esterifications due to milder basicity .

Q. What strategies mitigate air/moisture sensitivity in catalytic applications of magnesium 2-methoxyethanolate?

  • Inert atmosphere : Reactions must be conducted under argon/nitrogen with rigorously dried solvents .
  • Stabilizing ligands : Addition of chelating agents (e.g., crown ethers) improves solubility and reduces hydrolysis .
  • Encapsulation : Embedding the compound in mesoporous silica or polymer matrices extends shelf life .

Q. Data Contradictions and Resolution

Q. How to resolve discrepancies in reported catalytic activity of magnesium 2-methoxyethanolate across studies?

Variations in catalytic performance often arise from:

  • Purity differences : Trace moisture or residual alcohol drastically reduces reactivity. Standardize synthesis protocols .
  • Coordination geometry : Tetrahedral vs. polymeric structures (observed in XRD) alter active site accessibility .
  • Substrate specificity : Activity in esterification vs. polymerization varies with substrate electronic/steric profiles .

Q. Methodological Tables

Table 1: Comparative Reactivity of Metal Methoxyethanolates

PropertyMg 2-MethoxyethanolateNa 2-MethoxyethanolateK 2-Methoxyethanolate
Nucleophilicity (Relative)LowHighModerate
Thermal Stability (°C)>200~150~180
Solubility in DMFPoorHighModerate

Table 2: Optimal Reaction Conditions for Esterification

ParameterRecommended Value
Temperature80–100°C
SolventToluene or Xylene
Catalyst Loading5–10 mol%

Properties

Molecular Formula

C6H14MgO4

Molecular Weight

174.48 g/mol

IUPAC Name

magnesium;2-methoxyethanolate

InChI

InChI=1S/2C3H7O2.Mg/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2

InChI Key

YXOSSQSXCRVLJY-UHFFFAOYSA-N

Canonical SMILES

COCC[O-].COCC[O-].[Mg+2]

Origin of Product

United States

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